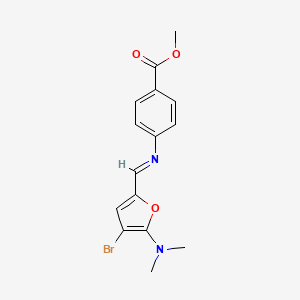
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of a furan ring, along with other functional groups, makes this compound particularly interesting for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate typically involves multiple steps. One common method includes the bromination of a furan derivative, followed by a condensation reaction with a benzoate derivative. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate involves its interaction with various molecular targets. The furan ring and the bromine atom play crucial roles in its biological activity. The compound can interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, it may inhibit specific enzymes involved in bacterial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(((4-chloro-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate
- Methyl 4-(((4-iodo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate
Uniqueness
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound versatile for different chemical transformations .
Propriétés
Formule moléculaire |
C15H15BrN2O3 |
|---|---|
Poids moléculaire |
351.19 g/mol |
Nom IUPAC |
methyl 4-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C15H15BrN2O3/c1-18(2)14-13(16)8-12(21-14)9-17-11-6-4-10(5-7-11)15(19)20-3/h4-9H,1-3H3 |
Clé InChI |
DGZMESCGUSPIDK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(O1)C=NC2=CC=C(C=C2)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















